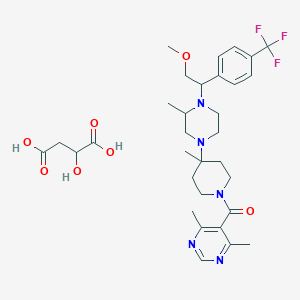
Vicriviroc (Malate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vicriviroc (Malate) is a pyrimidine-based compound that functions as a CCR5 entry inhibitor of HIV-1. It was developed by the pharmaceutical company Schering-Plough and is known for its potential in managing HIV-1 by preventing viral entry into cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vicriviroc (Malate) is synthesized through a series of chemical reactions involving piperazine and pyrimidine derivatives. The synthetic route typically involves the following steps:
Formation of the Piperazine Derivative: This involves the reaction of piperazine with various substituents to form the desired piperazine derivative.
Formation of the Pyrimidine Derivative: This involves the reaction of pyrimidine with various substituents to form the desired pyrimidine derivative.
Coupling Reaction: The piperazine and pyrimidine derivatives are then coupled together under specific reaction conditions to form Vicriviroc (Malate).
Industrial Production Methods
The industrial production of Vicriviroc (Malate) involves scaling up the synthetic route described above. This typically involves optimizing reaction conditions to ensure high yield and purity of the final product. The process may also involve purification steps such as crystallization and chromatography to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
Vicriviroc (Malate) undergoes various types of chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving Vicriviroc (Malate) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve specific temperatures, pressures, and solvents to ensure the desired reaction occurs efficiently.
Major Products Formed
The major products formed from the reactions involving Vicriviroc (Malate) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of Vicriviroc (Malate), while reduction reactions may produce reduced derivatives .
Aplicaciones Científicas De Investigación
Vicriviroc (Malate) has several scientific research applications, including:
Chemistry: It is used as a model compound in studies involving CCR5 inhibitors and their interactions with various receptors.
Biology: It is used in studies involving the inhibition of HIV-1 entry into cells and the mechanisms of viral entry.
Medicine: It is being investigated for its potential use in the treatment of HIV-1 and other viral infections.
Industry: It is used in the development of new antiviral drugs and therapies
Mecanismo De Acción
Vicriviroc (Malate) exerts its effects by noncompetitively binding to a hydrophobic pocket between the transmembrane helices near the extracellular surface of the CCR5 receptor. This allosteric antagonism causes a conformational change in the protein, preventing the binding of gp120 to CCR5. As a result, the entry of HIV into the cell is prevented .
Comparación Con Compuestos Similares
Similar Compounds
Maraviroc: Another CCR5 antagonist used in the treatment of HIV-1.
SCH-C (SCH-351125): A compound similar to Vicriviroc (Malate) with a different binding affinity to CCR5.
Uniqueness
Vicriviroc (Malate) is unique in its high binding affinity to CCR5 and its ability to inhibit a broad spectrum of HIV-1 isolates, including drug-resistant viruses. It also has a reduced potential for cardiac effects compared to similar compounds .
Propiedades
IUPAC Name |
(4,6-dimethylpyrimidin-5-yl)-[4-[4-[2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;2-hydroxybutanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38F3N5O2.C4H6O5/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-2(4(8)9)1-3(6)7/h6-9,18-19,24H,10-17H2,1-5H3;2,5H,1H2,(H,6,7)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJIGHNTROUVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(C(C(=O)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44F3N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
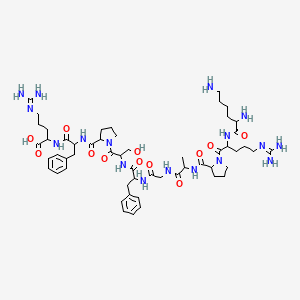
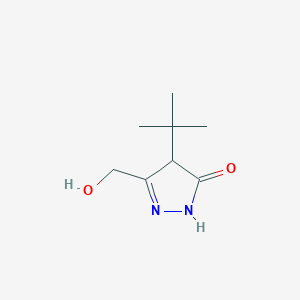
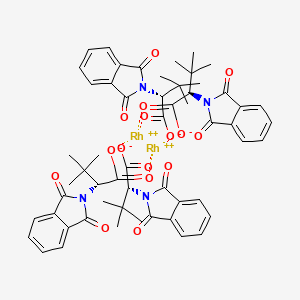
![[17-[(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl)disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12321514.png)
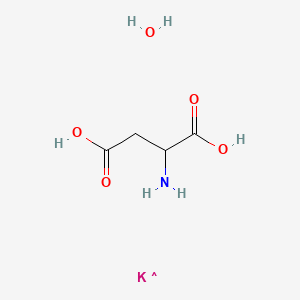
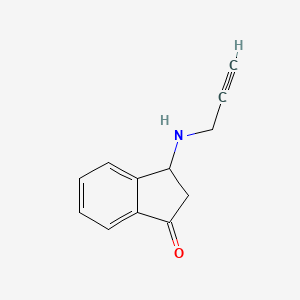
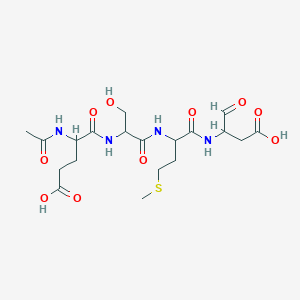
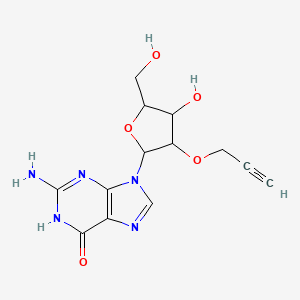
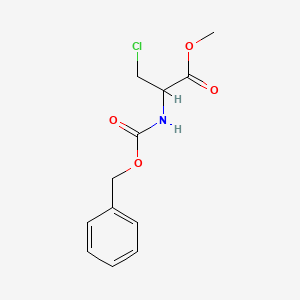
![17-[4-(3,3-Dimethyloxiran-2-yl)but-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12321547.png)

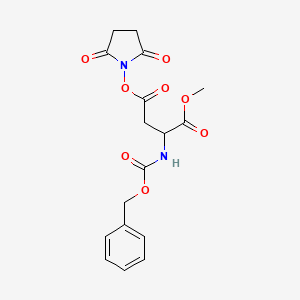
![N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12321552.png)
![2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate](/img/structure/B12321554.png)
